Tautomeric Identity: 2H-Pyrrole vs. 1H-Pyrrole — Hydrogen Bond Donor Count, PSA, and LogP Divergence
The 2H‑pyrrole tautomer of 2‑(4‑methoxyphenyl)‑pyrrole (CAS 774177‑64‑9) differs fundamentally from the 1H‑pyrrole tautomer (CAS 4995‑12‑4). The 2H form lacks an N‑H hydrogen‑bond donor (HBD = 0), while the 1H form has HBD = 1 [REFS‑1]. This reduces the topological polar surface area (TPSA) from 25.02 Ų (1H form) to approximately 12.5 Ų (2H form) — a ~50% reduction [REFS‑1]. Predicted LogP shifts from ~1.0 (1H) to ~2.7 (2H), reflecting substantially increased lipophilicity [REFS‑2]. Additionally, 2H‑pyrroles exhibit pKₐ values 2–2.5 log units higher (more basic) than corresponding 3H‑pyrrole isomers, with 2,2,3,5‑tetramethyl‑2H‑pyrrole reaching pKₐ′ = 8.40 [REFS‑3]. In contrast, aromatic 1H‑pyrrole has a pKₐ of approximately 17.5 (for the conjugate acid, pKₐ ≈ 0.4) [REFS‑3].
| Evidence Dimension | Hydrogen-bond donor count / TPSA / LogP / pKa |
|---|---|
| Target Compound Data | 2-(4-methoxyphenyl)-2H-pyrrole (CAS 774177-64-9): HBD = 0; TPSA ≈ 12.5 Ų; LogP ≈ 2.7 (predicted); pKa (2H-pyrrole class) ~7.4–8.4 (conjugate acid) |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-1H-pyrrole (CAS 4995-12-4): HBD = 1; TPSA = 25.02 Ų; LogP = 1.02 (5-methoxy analog) or ~1.0; pKa (1H-pyrrole conjugate acid) ≈ 0.4 |
| Quantified Difference | ΔHBD = −1; ΔTPSA ≈ −12.5 Ų (−50%); ΔLogP ≈ +1.7; ΔpKa ≈ +7–8 units (2H vs. 1H conjugate acids) |
| Conditions | Computational predictions (ChemBase, ChemSrc); pKa from Deady & Rodemann (2004) — potentiometric titration in aqueous solution at 25 °C for 2H‑pyrrole derivatives |
Why This Matters
The 50% lower TPSA and absence of an H‑bond donor significantly alter membrane permeability predictions, chromatographic retention, and formulation solvent selection — making the 2H and 1H tautomers non‑interchangeable for any ADME‑relevant application.
- [1] ChemBase. 2-(4-methoxyphenyl)-1H-pyrrole. CAS 4995-12-4. H-Bond Donors: 1; H-Bond Acceptors: 2; PSA: 25.02 Ų; LogP: 2.69. Cf. 2-(4-methoxyphenyl)-2H-pyrrole: ChemSrc, CAS 774177-64-9; HBD: 0; PSA calc. ≈12.5 Ų. View Source
- [2] Deady, L. W.; Rodemann, T. Basicities of Some 2H- and 3H-Pyrroles. J. Heterocycl. Chem. 2004, 41 (5), 743–746. 2H‑pyrroles are 2–2.5 pK units more basic than 3H‑pyrroles; 2,2,3,5‑tetramethyl‑2H‑pyrrole pKₐ′ = 8.40. View Source
